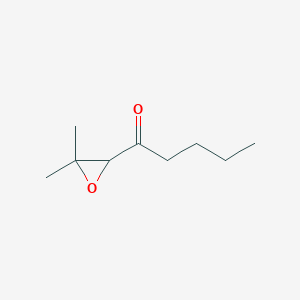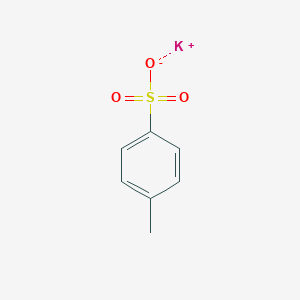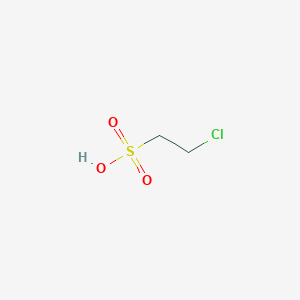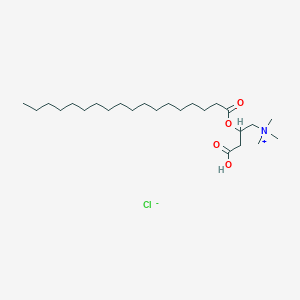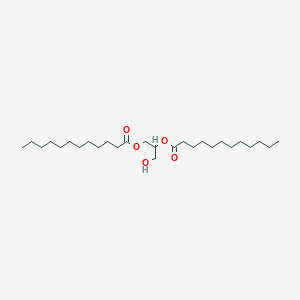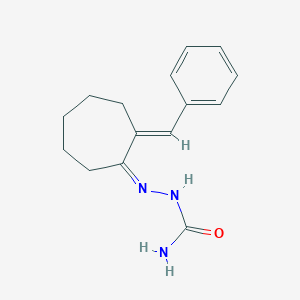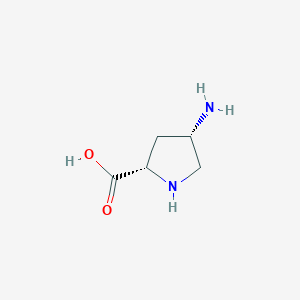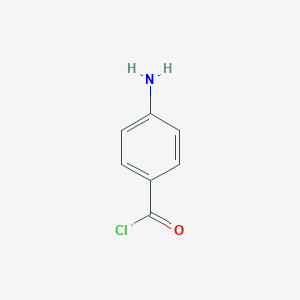
4-Aminobenzoyl chloride
Vue d'ensemble
Description
4-Aminobenzoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of an amino group attached to a benzene ring which is further connected to a carbonyl chloride group. This functional group arrangement allows it to participate in a variety of chemical reactions, particularly those involving acylation and coupling with other organic substrates.
Synthesis Analysis
The synthesis of compounds related to 4-aminobenzoyl chloride often involves the use of similar acyl chlorides or the transformation of related aminobenzoic acids. For instance, poly(esteramide)s derived from 4-aminobenzoic acid were synthesized by acylating silylated 4-aminobenzoic acid with 4-acetoxybenzoyl chloride, demonstrating the reactivity of such acyl chlorides in polymer formation . Additionally, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 4-nitrobenzoyl chloride through acylation and catalytic hydrogenation indicates the versatility of acyl chlorides in producing a range of amide compounds .
Molecular Structure Analysis
The molecular structure of 4-aminobenzoyl chloride derivatives is often elucidated using spectroscopic techniques such as UV-vis, FT-IR, and NMR. For example, novel phenylazopyrimidone dyes derived from 4-aminobenzoyl chloride analogs were characterized using these methods, providing insights into the electronic and structural properties of the synthesized molecules .
Chemical Reactions Analysis
4-Aminobenzoyl chloride and its derivatives are reactive intermediates that can undergo various chemical reactions. They are particularly useful in the synthesis of dyes, pharmaceuticals, and polymers. The prepared phenylazopyrimidone dyes, for instance, were synthesized by linking various aniline derivatives to a 4-aminobenzoyl chloride analog, showcasing the compound's utility in dye chemistry . The synthesis of poly(esteramide)s also exemplifies the use of 4-aminobenzoyl chloride derivatives in polymer chemistry, where they contribute to the formation of crystalline polymers with specific morphologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminobenzoyl chloride derivatives can be influenced by the nature of substituents on the benzene ring. These properties are crucial for the application of these compounds in different fields. For example, the solubility, melting point, and absorption characteristics of the synthesized compounds can be tailored by modifying the electron-withdrawing or electron-donating groups attached to the benzene ring . The crystallinity and morphology of poly(esteramide)s derived from 4-aminobenzoyl chloride analogs are determined by the synthesis conditions and can be characterized by techniques like wide-angle X-ray scattering and electron microscopy .
Applications De Recherche Scientifique
4-Aminobenzoyl chloride is a chemical compound used in various scientific research applications . It’s available from several suppliers, including Sigma-Aldrich and Matrix Scientific .
One specific application of 4-Aminobenzoyl chloride is in the field of biochemistry, where it’s used in the synthesis of 4-Aminobenzoic Acid Derivatives . These derivatives have shown various biological activities. In a study, researchers combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction . The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents . The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
Benzoylation of Amines
In the field of organic chemistry, 4-Aminobenzoyl chloride is used in the benzoylation of amines . This process involves the protection of functional groups such as amines, phenols, and alcohols, which is often employed for multistep reactions and is also needed for characterization, resolution, and purification . The unique aspect of this procedure is that it is carried out in a neat phase without the use of any solvent or alkali .
The method involves the reaction of 4-Aminobenzoyl chloride with amines to form benzoylated amines . This is a significant process in organic synthesis as it allows for the protection of the amine group, enabling it to withstand various reaction conditions that it would otherwise react under .
Synthesis of Vitamin-like Molecules
4-Aminobenzoyl chloride is used in the field of biochemistry for the synthesis of vitamin-like molecules . In a study, researchers combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction . The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents .
The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) . Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .
Safety And Hazards
Propriétés
IUPAC Name |
4-aminobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQPONUUPNAEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167057 | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoyl chloride | |
CAS RN |
16106-38-0 | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

